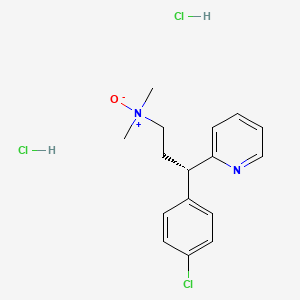
Methyl 5-(2-hydroxyethyl)-2,3-dimethylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(2-hydroxyethyl)-2,3-dimethylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which also contains hydroxyethyl and dimethyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-hydroxyethyl)-2,3-dimethylbenzoate typically involves the esterification of 5-(2-hydroxyethyl)-2,3-dimethylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used for this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality.
化学反応の分析
Types of Reactions
Methyl 5-(2-hydroxyethyl)-2,3-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the ester group under basic conditions.
Major Products
Oxidation: 5-(2-carboxyethyl)-2,3-dimethylbenzoic acid.
Reduction: 5-(2-hydroxyethyl)-2,3-dimethylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Methyl 5-(2-hydroxyethyl)-2,3-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl 5-(2-hydroxyethyl)-2,3-dimethylbenzoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The hydroxyethyl and ester groups play a crucial role in these interactions, affecting the compound’s binding affinity and activity.
類似化合物との比較
Similar Compounds
Methyl 4-(2-hydroxyethyl)-2,3-dimethylbenzoate: Similar structure but with a different position of the hydroxyethyl group.
Ethyl 5-(2-hydroxyethyl)-2,3-dimethylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 5-(2-hydroxyethyl)-2,3-diethylbenzoate: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
Methyl 5-(2-hydroxyethyl)-2,3-dimethylbenzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both hydroxyethyl and dimethyl groups provides a distinct set of chemical properties, making it valuable for various applications.
特性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC名 |
methyl 5-(2-hydroxyethyl)-2,3-dimethylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-8-6-10(4-5-13)7-11(9(8)2)12(14)15-3/h6-7,13H,4-5H2,1-3H3 |
InChIキー |
WCRGGNVIZUDNSI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C)C(=O)OC)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





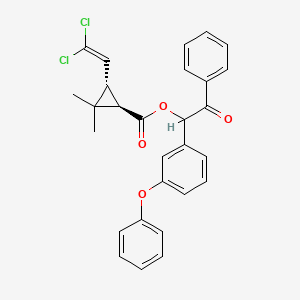

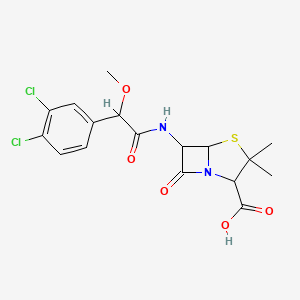
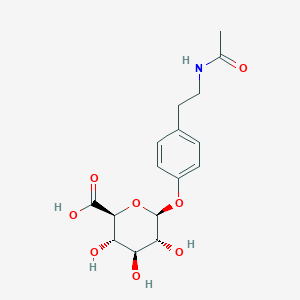

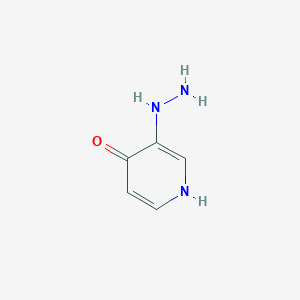
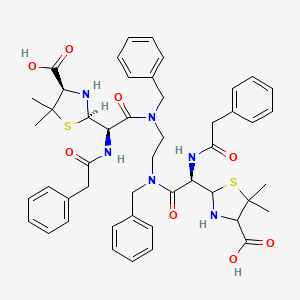
![(2S,3S,4S,5R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13850119.png)
![[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B13850127.png)
